N-(3-chloro-4-methylphenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide typically involves the reaction of 3-chloro-4-methylaniline with 4-ethoxy-2,3-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.
Medicine: Explored for its potential therapeutic effects in treating bacterial infections.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide involves the inhibition of bacterial enzyme activity. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Known for its antibacterial activity.
N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: Studied for its structural properties and potential biological activities.
Uniqueness
N-(3-chloro-4-methylphenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy and dimethyl groups enhance its lipophilicity, potentially improving its ability to penetrate biological membranes .
Properties
Molecular Formula |
C17H20ClNO3S |
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Molecular Weight |
353.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H20ClNO3S/c1-5-22-16-8-9-17(13(4)12(16)3)23(20,21)19-14-7-6-11(2)15(18)10-14/h6-10,19H,5H2,1-4H3 |
InChI Key |
MZIYMWPYTDKLBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)Cl)C)C |
Origin of Product |
United States |
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